molecular formula C7H12ClNO3 B14503474 Butyl (chloroacetyl)carbamate CAS No. 63167-08-8

Butyl (chloroacetyl)carbamate

Cat. No.: B14503474
CAS No.: 63167-08-8
M. Wt: 193.63 g/mol
InChI Key: GGWNCNHFFIVRPT-UHFFFAOYSA-N
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Description

Butyl (chloroacetyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including organic synthesis, pharmaceuticals, and agriculture. This compound is particularly known for its role as a protecting group for amines in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl (chloroacetyl)carbamate typically involves the reaction of butylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with carbamic acid to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Butyl (chloroacetyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of butyl (chloroacetyl)carbamate involves the formation of a covalent bond with the target molecule. The chloroacetyl group reacts with nucleophilic sites on the target, leading to the formation of a stable carbamate linkage. This covalent modification can alter the activity of the target molecule, making it useful in various applications .

Comparison with Similar Compounds

  • Methyl (chloroacetyl)carbamate
  • Ethyl (chloroacetyl)carbamate
  • Propyl (chloroacetyl)carbamate

Comparison: Butyl (chloroacetyl)carbamate is unique due to its butyl group, which provides different steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. These differences can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

CAS No.

63167-08-8

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

butyl N-(2-chloroacetyl)carbamate

InChI

InChI=1S/C7H12ClNO3/c1-2-3-4-12-7(11)9-6(10)5-8/h2-5H2,1H3,(H,9,10,11)

InChI Key

GGWNCNHFFIVRPT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(=O)CCl

Origin of Product

United States

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